molecular formula C14H20ClNO B1519611 (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1172511-18-0

(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1519611
CAS No.: 1172511-18-0
M. Wt: 253.77 g/mol
InChI Key: GESHBXUPAIRJKV-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C14H19ClNO and a molecular weight of 253.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted piperidines or benzene derivatives.

Scientific Research Applications

(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride is similar to other piperidine derivatives, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. it is unique in its chemical structure and potential applications. The presence of the 2,4-dimethylphenyl group contributes to its distinct properties and reactivity compared to other compounds in the same class.

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Properties

IUPAC Name

(2,4-dimethylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-10-3-4-13(11(2)9-10)14(16)12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHBXUPAIRJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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